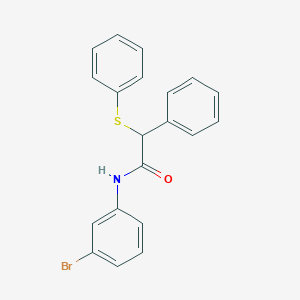
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2,5-oxadiazole-3,4-diylbis(4-methylbenzenesulfonamide) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as ODAM, and it has been found to have a variety of interesting properties that make it useful for a range of different studies. In
科学研究应用
ODAM has been found to have a range of potential applications in scientific research. One of the most interesting areas of study for ODAM is in the field of cancer research. ODAM has been found to have potent anti-tumor activity in vitro and in vivo, and it has been shown to inhibit the growth of a range of different cancer cell lines. Additionally, ODAM has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of ODAM is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, ODAM is thought to disrupt the normal process of cell division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
ODAM has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, ODAM has been shown to have antioxidant activity, and it has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, ODAM has been found to have neuroprotective properties, and it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of ODAM is that it is relatively easy to synthesize, and it can be obtained in high yields. Additionally, ODAM has been found to have a relatively low toxicity profile, making it a potentially useful compound for in vivo studies. However, one of the limitations of ODAM is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on ODAM. One area of study could be to further explore the mechanism of action of ODAM, with the goal of identifying new targets for cancer treatment. Additionally, further studies could be conducted to investigate the potential use of ODAM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on developing new methods for synthesizing ODAM that could improve its solubility and make it easier to work with in the lab.
合成方法
ODAM can be synthesized using a variety of different methods, including the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate, followed by reaction with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Alternatively, ODAM can be synthesized using a one-pot method that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,5-oxadiazole-3,4-dicarboxylic acid and hydrazine hydrate in the presence of a catalyst such as triethylamine.
属性
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-3-7-13(8-4-11)26(21,22)19-15-16(18-25-17-15)20-27(23,24)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVSDWUXLEIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-1,2,5-oxadiazol-3-yl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

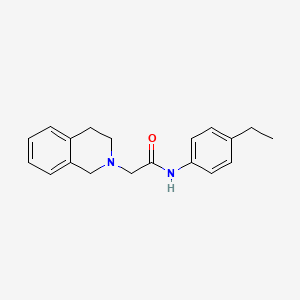
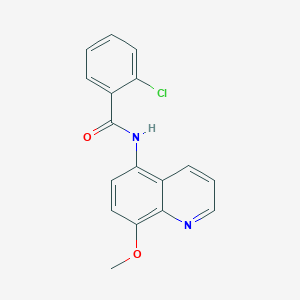
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)

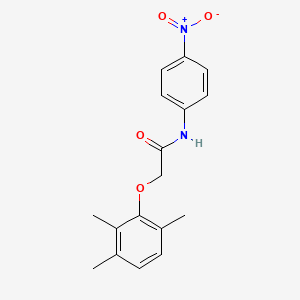
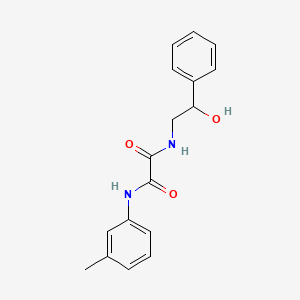

![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)

![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)
